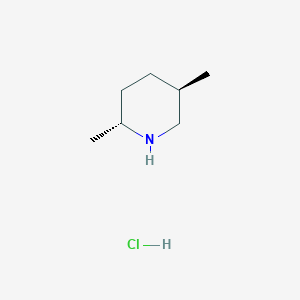

(2R,5R)-2,5-Dimethylpiperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

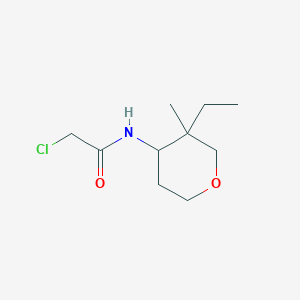

(2R,5R)-2,5-Dimethylpiperidine hydrochloride is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Complexation and Stereochemistry

- The compound has been utilized in the study of complexation in situ with rhodium(II) tetracarboxylates, highlighting its flexibility and ability to adopt various conformations. This research emphasized the formation of complexes that exhibited chiral recognition, a phenomenon important in stereochemistry and the development of enantiomerically pure substances (Sadlej & Jaźwiński, 2021).

Binding Protein Identification

- The compound has been involved in the design of a chemical affinity matrix to identify prohibitin as a binding protein for certain sulfonyl amidine compounds. This application is crucial in biochemistry and pharmacology for understanding protein-ligand interactions (Chang et al., 2011).

Stereoselective Synthesis

- It plays a role in the stereoselective synthesis of cis-3,4-disubstituted piperidines, showcasing its utility in medicinal chemistry as a template for drug development (Mollet et al., 2011).

Optical Properties and Emission Behavior

- The compound's derivatives have been studied for their dual-state emission and solvatofluorochromism properties. These properties are significant in the field of material science, especially for the development of new luminescent materials (Yu et al., 2021).

Chemical Reactions and Mechanistic Studies

- Its reactivity has been the subject of mechanistic studies, such as the lysine-induced N-formylation of certain derivatives. Understanding these reactions is crucial for biochemistry and pharmacology, particularly in the context of allergic reactions and hapten-protein binding studies (Eilstein et al., 2007).

Mechanism of Action

Target of Action

The primary target of (2R,5R)-2,5-Dimethylpiperidine hydrochloride is currently unknown. This compound is primarily used as a reagent for asymmetric syntheses .

Mode of Action

As a reagent for asymmetric syntheses, it likely interacts with other compounds to facilitate the formation of new chemical structures .

Pharmacokinetics

As a reagent, its bioavailability would largely depend on the specific context of its use .

Result of Action

As a reagent for asymmetric syntheses, its primary role is likely to facilitate the formation of new chemical structures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, it is recommended to store this compound at -20°C .

Properties

IUPAC Name |

(2R,5R)-2,5-dimethylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-3-4-7(2)8-5-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLZZASAHWIFBB-ZJLYAJKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](NC1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2433154.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2433155.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2433156.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2433165.png)

![Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2433169.png)

![Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B2433171.png)

![8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2433172.png)

![N-[3-[(2S)-2-(4-Chlorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2433173.png)